Z-D-Trp-OBzl
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Overview
Description
Z-D-Tryptophan-Benzyl Ester: (Z-D-Trp-OBzl) is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid tryptophan. The compound is characterized by its molecular formula C26H24N2O4 and a molecular weight of 428.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tryptophan-Benzyl Ester typically involves the protection of the amino group of tryptophan with a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of Z-D-Tryptophan-Benzyl Ester may involve large-scale batch reactions under controlled temperatures and pressures. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-D-Tryptophan-Benzyl Ester can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding free tryptophan.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for deprotection.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Free tryptophan.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
Chemistry: Z-D-Tryptophan-Benzyl Ester is widely used in peptide synthesis as a protecting group for tryptophan. It allows for the selective deprotection and coupling of amino acids in the synthesis of complex peptides .
Biology: In biological research, the compound is used to study the role of tryptophan in protein structure and function. It is also employed in the synthesis of tryptophan-containing peptides for various biological assays .
Medicine: Z-D-Tryptophan-Benzyl Ester is used in the development of peptide-based drugs. Its role as a protecting group ensures the stability and integrity of tryptophan residues during drug synthesis .
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of tryptophan derivatives for various industrial applications .
Mechanism of Action
The primary mechanism of action of Z-D-Tryptophan-Benzyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tryptophan from unwanted reactions during peptide coupling. The ester group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Z-L-Tryptophan-Benzyl Ester: Similar in structure but with the L-isomer of tryptophan.
Fmoc-D-Tryptophan-Benzyl Ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.
Boc-D-Tryptophan-Benzyl Ester: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
Uniqueness: Z-D-Tryptophan-Benzyl Ester is unique due to its specific use of the benzyloxycarbonyl group for protection and the D-isomer of tryptophan. This combination provides distinct advantages in certain peptide synthesis protocols, particularly in the synthesis of peptides with specific stereochemistry .
Properties
IUPAC Name |
benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCVEDLXBEKPC-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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